3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acethyl-sydnone imine
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Overview
Description
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acethyl-sydnone imine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and an oxadiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acethyl-sydnone imine typically involves multiple steps. One common approach starts with the preparation of the oxadiazolium ring, followed by the introduction of the trifluoromethyl and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acethyl-sydnone imine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazolium ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield trifluoromethyl ketones, while reduction of the oxadiazolium ring can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acethyl-sydnone imine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acethyl-sydnone imine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and trifluoromethyl groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The oxadiazolium ring is also involved in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]methanimidate
- (1Z)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]propanimidate
Uniqueness
Compared to similar compounds, 3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acethyl-sydnone imine stands out due to its specific combination of functional groups. The presence of the trifluoromethyl group enhances its stability and reactivity, while the hydroxy group provides additional sites for chemical modification. This unique combination makes it a versatile compound with a wide range of applications in various scientific fields.
Properties
IUPAC Name |
(1Z)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c1-8(2)21-12(14(24-20-21)19-9(3)22)13(23)10-4-6-11(7-5-10)15(16,17)18/h4-8,13,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXOQRAEHEDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)N=C(C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)/N=C(/C)\[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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